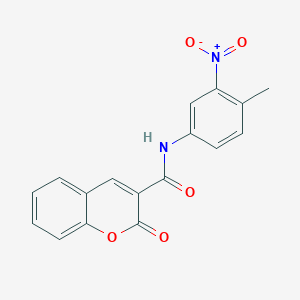

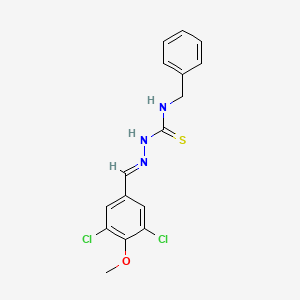

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step chemical reactions that may include cyclization processes, condensation reactions, and functional group transformations. For example, a rapid synthesis approach for related chromene compounds has been established, demonstrating the importance of efficient synthetic routes for producing chromene derivatives with potential biological activities (Zhu et al., 2014).

Molecular Structure Analysis

Chromene derivatives like N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exhibit distinct molecular conformations which can be elucidated through crystallographic studies. For instance, studies have shown that similar compounds display anti conformations with respect to the C-N rotamer of the amide group and can exhibit cis or trans geometries regarding other functional groups (Gomes et al., 2015).

Chemical Reactions and Properties

Chemical properties of chromene derivatives are influenced by their functional groups. These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Their reactivity is often explored for synthesizing new derivatives with enhanced biological activities (Korotaev et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Crystallographic studies provide insights into their solid-state structures, which can influence their physical properties and reactivity (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds are largely determined by their functional groups. These include reactivity towards nucleophiles and electrophiles, the ability to form hydrogen bonds, and the presence of aromatic systems which can undergo various organic reactions (Myannik et al., 2018).

科学的研究の応用

Chemosensors for Metal Ions

One significant application of derivatives of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is in the development of highly sensitive and selective chemosensors for metal ions. For instance, a study presented a chemosensor based on a coumarin fluorophore derivative for the detection of Cu2+ and H2PO4− ions with high sensitivity and selectivity. This chemosensor showcased an "on-off-on" fluorescence response towards these ions, making it a promising tool for environmental monitoring and biochemical assays (Meng et al., 2018).

Fluorescent Probes

Derivatives of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide also play a crucial role in the development of fluorescent probes for bioimaging and diagnostic purposes. A novel fluorescent probe based on a coumarin derivative has been developed for the selective detection of Cu(II) ions. This probe exhibits enhanced fluorescence in the presence of Cu(II) ions, underscoring its potential for applications in chemical sensing and biological imaging (Bekhradnia et al., 2016).

Antibacterial and Antioxidant Agents

Another application is found in the synthesis of compounds with antibacterial and antioxidant properties. A study reported the synthesis of indolyl-4H-chromene-3-carboxamide derivatives through a one-pot reaction, which exhibited good antioxidant and antibacterial activities. This illustrates the compound's potential in pharmaceutical research, particularly in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

Polymer Synthesis

Furthermore, N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been explored in the synthesis of polymers carrying non-linear optical (NLO) moieties. These polymers demonstrate significant electro-optic properties, indicating their potential use in the development of optical and electronic materials (Kim et al., 1997).

特性

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-6-7-12(9-14(10)19(22)23)18-16(20)13-8-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAQWVCDMRLUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)